2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-15-9-8-10-16(2)22(15)26-20(30)14-29-18(4)13-17(3)21(25(29)31)24-27-23(28-32-24)19-11-6-5-7-12-19/h5-13H,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMGUBQBCLBARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Pyridine ring : Known for various pharmacological properties.
- Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
- Acetamide group : Plays a role in enhancing solubility and bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the oxadiazole ring : This is achieved through cyclization reactions.
- Coupling with pyridine derivatives : This step incorporates the pyridine structure into the molecule.
- Formation of the acetamide group : Achieved via amide coupling reactions using reagents like acetic anhydride.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of the -N=CO group in oxadiazoles influences gene transcription related to biofilm formation in bacteria .
- Case Study : A study demonstrated that synthesized oxadiazole derivatives showed higher antimicrobial activity than ciprofloxacin against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were evaluated using various cell lines:
- Cell Viability Assays : The compound was tested on L929 cells, showing varying degrees of cytotoxicity depending on concentration. Notably, some derivatives increased cell viability above 100% at certain concentrations .
| Compound | Concentration (µM) | Cell Viability after 24h (%) | Cell Viability after 48h (%) |
|---|---|---|---|
| 24 | 100 | 92 | 79 |
| 25 | 200 | 68 | 73 |
| 29 | 50 | 96 | 97 |
This suggests a potential for anticancer applications, particularly in targeting specific cancer cell lines.
Lipophilicity and Drug Design
The lipophilicity of the compound is critical for predicting its biological activity and toxicity. Studies show that compounds with optimal lipophilicity often exhibit better absorption and distribution in biological systems .
The biological activities are hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors that regulate cellular functions, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound’s closest structural analogues are highlighted below, with key differences influencing physicochemical and biological properties:
Preparation Methods
Formation of the Pyridinone Ring
The pyridinone ring is typically synthesized via cyclocondensation reactions. A plausible route involves the reaction of ethyl acetoacetate with ammonium acetate and a diketone precursor under acidic conditions. For 4,6-dimethylpyridin-2(1H)-one, methyl groups are introduced at positions 4 and 6 through the use of acetylacetone as a starting material. The reaction proceeds via Knorr pyridine synthesis, yielding the pyridinone core with inherent methylation.
Functionalization of the Pyridinone Nitrogen
The nitrogen at position 1 of the pyridinone ring is alkylated to introduce the acetamide side chain.
Alkylation with Chloroacetyl Chloride
The pyridinone-oxadiazole intermediate undergoes alkylation using chloroacetyl chloride in the presence of a base such as sodium hydride or triethylamine. This step attaches a chloroacetyl group to the pyridinone nitrogen, forming 1-(chloroacetyl)-4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.
Optimization Insight :
-
Solvent: Anhydrous tetrahydrofuran (THF) minimizes side reactions.
-
Temperature: 0–5°C during reagent addition to control exothermicity.
Amide Coupling with 2,6-Dimethylaniline
The chloroacetyl intermediate is reacted with 2,6-dimethylaniline to form the final acetamide bond.
Nucleophilic Substitution
The chlorine atom in the chloroacetyl group is displaced by the amine group of 2,6-dimethylaniline. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) with potassium iodide as a catalyst to enhance reactivity.
Reaction Parameters :
Alternative Coupling via Acyl Chloride
To circumvent challenges with nucleophilic substitution, the carboxylic acid derivative of the pyridinone-oxadiazole (obtained via hydrolysis of the chloroacetyl group) is converted to an acyl chloride using thionyl chloride. The acyl chloride is then coupled with 2,6-dimethylaniline in dichloromethane with triethylamine as a base.
Advantages :
-
Higher yield (85–90%) due to efficient amide bond formation.
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Reduced side products compared to nucleophilic substitution.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) ensures >98% purity, critical for pharmaceutical intermediates.
Spectroscopic Validation
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¹H NMR : Peaks at δ 2.35 (s, 6H, CH₃), δ 6.85–7.45 (m, aromatic protons).
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MS (ESI) : m/z 444.5 [M+H]⁺, consistent with the molecular formula C₂₅H₂₄N₄O₄.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, including cyclization of oxadiazole and dihydropyridinone moieties. Key steps include:
- Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under reflux (80–100°C) in ethanol .
- Dihydropyridinone assembly : Using microwave-assisted condensation (120°C, 2 hrs) with acetic acid catalysis . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How is structural characterization validated for this compound?
Advanced spectroscopic techniques are critical:
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at 4,6-positions and oxadiazole integration) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 475.212) .
- X-ray crystallography : Resolves stereochemistry of the dihydropyridinone core .
Q. What are the compound’s key reactivity profiles under varying conditions?
The oxadiazole and dihydropyridinone moieties dictate reactivity:
- Oxidation : Oxadiazole rings resist oxidation, but the dihydropyridinone 2-oxo group can form carboxylates under strong oxidants (e.g., KMnO) .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the oxadiazole to an amine, altering bioactivity .
- pH sensitivity : The acetamide linkage hydrolyzes in acidic conditions (HCl, reflux), requiring buffered solutions for stability .
Q. What solubility and stability parameters are critical for experimental design?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL); insoluble in aqueous buffers without surfactants .
- Stability : Degrades under UV light (t = 24 hrs), necessitating dark storage at 4°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Compare analogs with halogenated phenyl (e.g., 4-chloro vs. 3-bromo) to assess binding affinity changes .
- Functional group swaps : Replace oxadiazole with triazole or thiadiazole to evaluate enzymatic inhibition selectivity .
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or kinase domains) .
Q. What computational strategies resolve contradictions in experimental vs. theoretical data?
- DFT calculations : Model electron density of the oxadiazole ring to explain unexpected reactivity (e.g., nucleophilic attack at C5 vs. C2) .
- MD simulations : Analyze solvation effects on stability discrepancies between HPLC and NMR data .
Q. How can multi-target interactions be systematically investigated?
- Kinase profiling : Use high-throughput screens (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition .
- Transcriptomics : RNA-seq on treated cell lines reveals downstream pathways (e.g., apoptosis vs. inflammation) .
Q. What methodologies address data reproducibility challenges in toxicity assays?
- Metabolic stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
- Ames test : Use TA98 and TA100 strains with/without S9 activation to assess mutagenicity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
